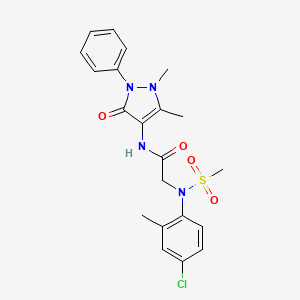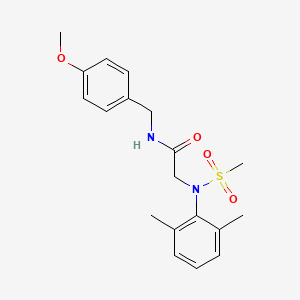![molecular formula C21H26N2O4S B3465461 N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B3465461.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide
Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as AZ5104 and belongs to the class of sulfonamide compounds.
Mechanism of Action
The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of enzymes such as histone deacetylase and protein kinase C, which play important roles in cancer cell growth and survival. Additionally, this compound has been shown to modulate specific signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. Inflammatory studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, this compound has been shown to have analgesic effects, indicating that it may have potential as a treatment for chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific pathways and study their effects on various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide. One direction is to further study its potential applications in cancer research, inflammation, and pain management. Additionally, future research could focus on optimizing the synthesis method of this compound to increase its yield and purity. Furthermore, studies could be conducted to investigate the potential side effects and toxicity of this compound, which may inform its use in clinical settings. Finally, future research could focus on developing novel derivatives of this compound with improved efficacy and reduced toxicity.
Scientific Research Applications
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, inflammation, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Inflammation and pain management studies have also shown promising results, indicating that this compound may have potential as a treatment for chronic pain and inflammatory conditions.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-11-9-10-18(16-19)23(28(25,26)20-12-5-4-6-13-20)17-21(24)22-14-7-2-3-8-15-22/h4-6,9-13,16H,2-3,7-8,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSNCHCUSPKHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3465382.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3465390.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465391.png)
![4-ethoxy-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3465411.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3465415.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3465416.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B3465429.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)methanesulfonamide](/img/structure/B3465434.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3465440.png)




